Biotin-X-NHS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

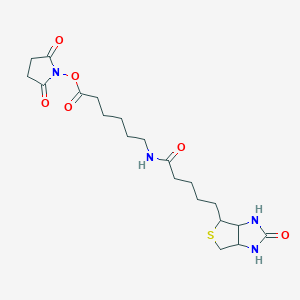

Biotin-X-N-hydroxysuccinimidester, allgemein als Biotin-X-NHS bezeichnet, ist ein Derivat von Biotin, das in Biokonjugationstechniken weit verbreitet ist. Diese Verbindung ist besonders nützlich für die Markierung von Proteinen, Peptiden und anderen Molekülen, die primäre Aminogruppen enthalten. Das Vorhandensein eines Abstandshalters in this compound trägt dazu bei, die sterische Hinderung zu reduzieren, wodurch Biotin leichter an Avidin oder Streptavidin binden kann, die häufig in verschiedenen biochemischen Assays verwendet werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Biotin-X-NHS wird durch Umsetzen von Biotin mit N-Hydroxysuccinimid (NHS) in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) synthetisiert. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) unter schwach alkalischen Bedingungen (pH 8-9) statt. Das resultierende Produkt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, werden eingesetzt, um die Konsistenz und Qualität des Produkts zu überprüfen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt hauptsächlich nukleophilen Substitutionsreaktionen, bei denen der NHS-Ester mit primären Aminen reagiert, um stabile Amidbindungen zu bilden. Diese Reaktion ist hocheffizient und findet unter schwach alkalischen Bedingungen (pH 7-9) statt. Die Verbindung ist auch anfällig für Hydrolyse, insbesondere in Gegenwart von Feuchtigkeit, was zur Bildung von Biotin und N-Hydroxysuccinimid führen kann .

Häufige Reagenzien und Bedingungen

Reagenzien: Primäre Amine (z. B. Lysinreste in Proteinen), DMSO, DMF, Ethanolamin.

Bedingungen: Schwach alkalischer pH-Wert (7-9), Raumtemperatur, wasserfreie Bedingungen, um Hydrolyse zu verhindern.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von this compound mit primären Aminen gebildet wird, ist ein biotinyliertes Molekül, bei dem Biotin über eine Amidbindung kovalent an das Zielmolekül gebunden ist .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-X-NHS primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild alkaline conditions (pH 7-9). The compound is also susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of biotin and N-hydroxysuccinimide .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF, ethanolamine.

Conditions: Mild alkaline pH (7-9), room temperature, anhydrous conditions to prevent hydrolysis.

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a biotinylated molecule, where biotin is covalently attached to the target molecule via an amide bond .

Wissenschaftliche Forschungsanwendungen

Biotin-X-NHS wird in verschiedenen Anwendungen der wissenschaftlichen Forschung verwendet, darunter:

Molekularbiologie: Biotinylierung von Nukleinsäuren zur Verwendung in Affinitätsreinigungs- und Detektionstechniken.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Bildung stabiler Amidbindungen mit primären Aminen auf Zielmolekülen. Die NHS-Estergruppe reagiert mit der ε-Aminogruppe von Lysinresten oder dem N-Terminus von Proteinen, was zur kovalenten Anbindung von Biotin führt. Diese Biotinylierung ermöglicht die anschließende Bindung von Avidin oder Streptavidin, die für verschiedene Detektions- und Reinigungsprozesse verwendet werden können .

Wirkmechanismus

Biotin-X-NHS exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the ε-amino group of lysine residues or the N-terminus of proteins, resulting in the covalent attachment of biotin. This biotinylation allows for the subsequent binding of avidin or streptavidin, which can be used for various detection and purification applications .

Vergleich Mit ähnlichen Verbindungen

Biotin-X-NHS ist aufgrund seines verlängerten Abstandshalters einzigartig, der die sterische Hinderung reduziert und die Zugänglichkeit von Biotin für die Bindung von Avidin oder Streptavidin erhöht. Ähnliche Verbindungen umfassen:

Biotin-N-hydroxysuccinimidester: Es fehlt der verlängerte Abstandshalter, was in einigen Anwendungen zu einer geringeren Bindungseffizienz führen kann.

Biotinamidohexansäure-N-hydroxysuccinimidester: Besitzt im Vergleich zu this compound einen kürzeren Abstandshalter, was die Leistung in bestimmten Assays beeinflussen kann.

Sulfobiotin-N-hydroxysuccinimidester: Enthält eine Sulfonatgruppe, wodurch es wasserlöslicher, aber möglicherweise unter bestimmten Bedingungen weniger stabil ist.

This compound zeichnet sich durch sein Gleichgewicht aus Löslichkeit, Stabilität und reduzierter sterischer Hinderung aus, was es zu einem vielseitigen und effektiven Biotinylierungsreagenz macht.

Eigenschaften

Molekularformel |

C20H30N4O6S |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |

InChI-Schlüssel |

UVGHPGOONBRLCX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Synonyme |

NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)

![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)

![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)